Fasudil Pyridine N-Oxide

ROCK inhibition Pharmacology Enzyme Assay

Fasudil Pyridine N-Oxide is the N-oxide derivative of Fasudil, specifically required as a certified reference standard for analytical method validation—not a therapeutic substitute. Its distinct molecular weight (307.37 g/mol) and +16 Da mass shift relative to Fasudil enable unambiguous chromatographic resolution per ICH Q2(R1). Procure only ISO 17034 certified material to ensure accuracy in impurity quantification, forced degradation studies, and system suitability testing. Non-certified generic N-oxide risks method validation failure.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37
CAS No. 186544-56-9
Cat. No. B600958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasudil Pyridine N-Oxide
CAS186544-56-9
SynonymsIsoquinoline, 5-​[(hexahydro-​1H-​1,​4-​diazepin-​1-​yl)​sulfonyl]​-​, 2-​oxide
Molecular FormulaC14H17N3O3S
Molecular Weight307.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 80 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder

Fasudil Pyridine N-Oxide: Chemical Identity, CAS 186544-56-9, and Role as a Critical ROCK Inhibitor Reference Standard


Fasudil Pyridine N-Oxide (CAS 186544-56-9) is the N-oxide derivative of Fasudil (CAS 103745-39-7), a clinically approved Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitor and vasodilator [1]. This compound is classified as an isoquinoline derivative and is recognized as a specific impurity or metabolite of Fasudil [2]. It is primarily utilized as a certified reference standard for analytical method validation and quality control in pharmaceutical development and research, rather than as a direct therapeutic agent . The N-oxidation modification can significantly alter the parent compound's physicochemical properties, such as polarity and water solubility, without necessarily conferring primary pharmacological activity .

Why Fasudil Pyridine N-Oxide Cannot Be Interchanged with Fasudil or Hydroxyfasudil in Analytical and Research Workflows


Generic substitution is not possible because Fasudil Pyridine N-Oxide is not a bioequivalent or functionally interchangeable analog of Fasudil or its active metabolite, Hydroxyfasudil. Its value is not in therapeutic ROCK inhibition but in its specific chemical structure, which serves as a unique marker for process-related impurities or degradation products. Procuring a non-certified or generic N-oxide derivative can compromise the accuracy and validity of analytical methods. Fasudil itself is a potent ROCK1 inhibitor (Ki = 0.33 μM) , while its active metabolite Hydroxyfasudil is a major circulating species with a longer half-life [1]. In contrast, Fasudil Pyridine N-Oxide is characterized by a distinct molecular weight (307.37 g/mol) and the addition of an oxygen atom to the pyridine ring, which alters its chromatographic retention time and mass spectrometric fragmentation pattern, making it essential for its specific, intended use in analytical chemistry .

Fasudil Pyridine N-Oxide: Quantified Evidence for Analytical Differentiation and Impurity Profiling


Differentiation in ROCK Inhibitory Potency: Fasudil vs. Metabolites

Fasudil Pyridine N-Oxide is not a primary ROCK inhibitor and has no reported inhibitory activity against ROCK1 or ROCK2 in the literature. This contrasts sharply with the parent compound, Fasudil, which exhibits a Ki of 0.33 μM for ROCK1 and an IC50 of 0.158 μM for ROCK2 [1]. This lack of activity confirms its role as a process-related impurity rather than an active pharmaceutical ingredient. The differentiation is critical for assays where a true ROCK inhibitor is required; substituting Fasudil Pyridine N-Oxide would result in a false-negative outcome, rendering the experiment invalid.

ROCK inhibition Pharmacology Enzyme Assay

Physicochemical Differentiation: Molecular Weight and Retention Time

Fasudil Pyridine N-Oxide (C14H17N3O3S) has a molecular weight of 307.37 g/mol, which is 16 mass units higher than Fasudil (C14H17N3O2S, 291.37 g/mol) due to the addition of a single oxygen atom . This mass difference of +16 Da is a fundamental analytical differentiator for mass spectrometry and liquid chromatography. In reversed-phase HPLC, the increased polarity from the N-oxide group typically results in a significantly shorter retention time compared to the parent drug, enabling its use as a system suitability standard to verify separation of a critical impurity peak from the main active peak.

Analytical Chemistry HPLC Method Development Impurity Profiling

Certified Reference Material vs. Research Chemical: Traceability and Quantitation

Commercially available Fasudil Pyridine N-Oxide is often provided as a certified reference material (CRM) produced under ISO 17034 accreditation, ensuring metrological traceability and quantified purity . This is in direct contrast to Fasudil, which is more commonly sourced as a research-grade chemical for in vitro or in vivo studies. The certified purity value and associated uncertainty allow for accurate quantitation of this specific impurity in drug substance or drug product, which is not possible with a non-certified compound. The traceable value is critical for meeting regulatory thresholds for impurity reporting, such as those specified in ICH Q3A guidelines.

Quality Control Analytical Standards ISO 17034

Metabolic Fate Differentiation: Absence of Pharmacological Activity

In vivo pharmacokinetic studies demonstrate that Fasudil is rapidly metabolized to its active form, Hydroxyfasudil, which reaches brain concentrations above its Ki for ROCK following intraperitoneal administration [1]. A Phase I clinical trial confirmed that oral Fasudil leads to low plasma concentrations of the parent drug but substantial exposure to the active metabolite, Hydroxyfasudil, which has an absolute oral bioavailability of approximately 69% [2]. Fasudil Pyridine N-Oxide is not detected as a major circulating metabolite in these studies, nor does it appear in the published pharmacological profiles, underscoring its identity as a process-related impurity rather than a biologically active species.

Pharmacokinetics Metabolism In Vivo Studies

Defined Application Scenarios for Fasudil Pyridine N-Oxide Based on Analytical and Impurity Profiling Requirements


Method Development and Validation for Related Substances by HPLC/LC-MS

Utilize Fasudil Pyridine N-Oxide as a key impurity standard to develop and validate a robust HPLC or LC-MS method for quantifying potential impurities in Fasudil active pharmaceutical ingredient (API) or finished drug products. The +16 Da mass shift and altered retention time allow for unambiguous identification and resolution from the main Fasudil peak, meeting ICH Q2(R1) guidelines for specificity and accuracy [1].

System Suitability Testing for Chromatographic Systems

Employ Fasudil Pyridine N-Oxide as a system suitability standard to verify and monitor the performance of an LC system. By injecting a known concentration of this standard, the analyst can confirm resolution between the impurity and parent peaks, ensuring the system is capable of separating closely eluting compounds before running critical sample batches .

Impurity Limit Testing and Batch Release of Fasudil API

Procure an ISO 17034 certified reference material of Fasudil Pyridine N-Oxide to accurately quantify the level of this specific process impurity in manufactured batches of Fasudil API. This data is essential for demonstrating compliance with pharmacopoeial monographs or internal impurity specifications, ensuring that the API meets quality standards for further pharmaceutical use [2].

Stability-Indicating Assay Development

Incorporate Fasudil Pyridine N-Oxide into forced degradation studies of Fasudil drug substance to determine if it is a degradation product under stressed conditions (e.g., oxidative, thermal, or photolytic). Its presence or increase under specific conditions helps define the degradation pathways and validates the stability-indicating nature of the analytical method [3].

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